2-ethoxy-N-(1-phenylpiperidin-3-yl)cyclopropane-1-carboxamide
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Overview
Description
2-ethoxy-N-(1-phenylpiperidin-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which includes a cyclopropane ring and a piperidine moiety.
Preparation Methods
The synthesis of 2-ethoxy-N-(1-phenylpiperidin-3-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or other carbene precursors.
Coupling of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, typically using an ethyl halide and a base.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, using an appropriate amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
2-ethoxy-N-(1-phenylpiperidin-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine moieties, using reagents such as halides and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-ethoxy-N-(1-phenylpiperidin-3-yl)cyclopropane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic activities.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with piperidine derivatives.
Chemical Biology: The compound is used in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the development of new materials and chemical processes, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-phenylpiperidin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific pharmacological properties of the compound and the context in which it is used.
Comparison with Similar Compounds
2-ethoxy-N-(1-phenylpiperidin-3-yl)cyclopropane-1-carboxamide can be compared with other piperidine derivatives, such as:
N-phenylpiperidine: A simpler piperidine derivative without the cyclopropane and ethoxy groups.
Cyclopropane carboxamides: Compounds with a cyclopropane ring and a carboxamide group but lacking the piperidine moiety.
Ethoxy-substituted piperidines: Piperidine derivatives with an ethoxy group but without the cyclopropane and carboxamide functionalities.
The uniqueness of this compound lies in its combination of structural features, which may confer distinct pharmacological properties and applications compared to other similar compounds.
Properties
IUPAC Name |
2-ethoxy-N-(1-phenylpiperidin-3-yl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-16-11-15(16)17(20)18-13-7-6-10-19(12-13)14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,2,6-7,10-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJRMWIQXTXKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)NC2CCCN(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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